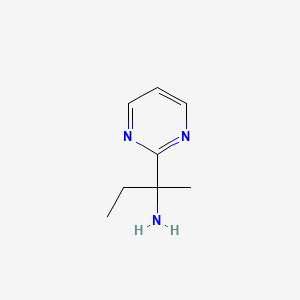

2-(Pyrimidin-2-yl)butan-2-amine

Description

2-(Pyrimidin-2-yl)butan-2-amine is a chemical compound that belongs to the class of amines. It has gained significant attention in scientific research due to its potential biological activity and diverse applications. The compound is characterized by a pyrimidine ring attached to a butan-2-amine moiety, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name |

2-pyrimidin-2-ylbutan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-3-8(2,9)7-10-5-4-6-11-7/h4-6H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPXUKAGICIJBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=NC=CC=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-2-yl)butan-2-amine typically involves the reaction of pyrimidine derivatives with appropriate amine precursors. One common method involves the reaction of tert-butyl [2,2-dimethyl-1-(pyrimidin-2-yl)propyl]carbamate with concentrated hydrochloric acid in methanol to yield 2,2-dimethyl-1-(pyrimidin-2-yl)propan-1-amine . This reaction is carried out under mild conditions and provides a high yield of the desired product.

Industrial Production Methods

Industrial production of 2-(Pyrimidin-2-yl)butan-2-amine may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-2-yl)butan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can undergo substitution reactions where functional groups on the pyrimidine ring or the amine moiety are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Biological Activities

The biological applications of 2-(Pyrimidin-2-yl)butan-2-amine are extensive, particularly in the fields of oncology and inflammation:

Anti-Fibrotic Activity

Research indicates that 2-(Pyrimidin-2-yl)butan-2-amine exhibits significant anti-fibrotic properties. It has been shown to inhibit collagen expression in vitro, suggesting potential use in treating fibrotic diseases .

Inhibition of Protein Kinases

The compound acts as an inhibitor of serine/threonine protein kinase PLK4, which plays a critical role in centriole duplication. This inhibition can disrupt cell division processes, making it a candidate for cancer therapeutics .

Anti-inflammatory Effects

Recent studies have highlighted its anti-inflammatory properties, with derivatives exhibiting potent inhibition of COX enzymes, which are crucial in inflammatory pathways. This makes it a potential candidate for treating inflammatory diseases .

Case Studies and Research Findings

Several case studies illustrate the applications and efficacy of 2-(Pyrimidin-2-yl)butan-2-amine:

Case Study 1: Anti-Fibrotic Activity

A study evaluated the anti-fibrotic effects of various pyrimidine derivatives, including 2-(Pyrimidin-2-yl)butan-2-amine. The results showed that this compound significantly reduced collagen deposition in liver fibrosis models compared to standard treatments like Pirfenidone .

Case Study 2: Inhibition of Cancer Cell Proliferation

In vitro assays demonstrated that 2-(Pyrimidin-2-yl)butan-2-amine effectively inhibited the proliferation of cancer cell lines by disrupting centriole duplication through PLK4 inhibition. This mechanism was validated through molecular docking studies and cell viability assays .

Case Study 3: Anti-inflammatory Potential

A series of experiments assessed the anti-inflammatory potential of various derivatives of 2-(Pyrimidin-2-yl)butan-2-amine. The findings indicated that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib, suggesting their viability as new therapeutic agents .

Data Tables

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-2-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in fibrosis, leading to reduced collagen production . The compound may also interact with other cellular targets, modulating various biological processes.

Comparison with Similar Compounds

2-(Pyrimidin-2-yl)butan-2-amine can be compared with other similar compounds, such as:

2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine core but differ in their substituents and biological activities.

2-Aminopyrimidine derivatives: These compounds have a similar amine moiety but may exhibit different pharmacological properties.

The uniqueness of 2-(Pyrimidin-2-yl)butan-2-amine lies in its specific structure, which imparts distinct biological activities and makes it a valuable scaffold for drug discovery and development.

Biological Activity

2-(Pyrimidin-2-yl)butan-2-amine, also known as a pyrimidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a pyrimidine ring and an amine functional group, making it a candidate for various pharmacological applications.

Properties

- Molecular Weight : 151.19 g/mol

- CAS Number : 1341780-96-8

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 2-(Pyrimidin-2-yl)butan-2-amine. Research indicates that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, a related study found that pyrimidine derivatives exhibited sub-micromolar antiproliferative activity against various cancer cell lines, suggesting that 2-(Pyrimidin-2-yl)butan-2-amine may also possess similar properties .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes involved in cell proliferation. For example, they may reduce the phosphorylation of retinoblastoma protein, leading to cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Activity

Pyrimidine derivatives have also been investigated for their anti-inflammatory properties. Certain studies have demonstrated that these compounds can significantly inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation and pain pathways. The IC50 values for some pyrimidine derivatives against COX enzymes have shown promising results comparable to standard anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory properties, there is evidence suggesting that pyrimidine derivatives exhibit antimicrobial activity. For example, compounds structurally related to 2-(Pyrimidin-2-yl)butan-2-amine have been shown to possess activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), indicating a broad spectrum of potential therapeutic applications .

Case Study 1: Anticancer Activity

A study evaluated the effects of various pyrimidine derivatives on cancer cell lines. Among these, a compound similar to 2-(Pyrimidin-2-yl)butan-2-amine was found to inhibit CDK2 with a Ki value of 0.005 µM and displayed significant antiproliferative activity across multiple cancer cell lines (GI50 values ranging from 0.127 to 0.560 μM) .

Case Study 2: Anti-inflammatory Effects

In a series of experiments assessing the anti-inflammatory potential of pyrimidine derivatives, two specific compounds demonstrated IC50 values against COX enzymes comparable to celecoxib. These findings suggest that structural modifications in pyrimidine compounds can enhance their therapeutic efficacy in inflammatory conditions .

Case Study 3: Antimicrobial Efficacy

Research into the antimicrobial properties of pyrimidine derivatives revealed potent activity against resistant bacterial strains. The compound's effectiveness was assessed through minimum inhibitory concentration (MIC) assays, showing promising results that warrant further investigation into their clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.